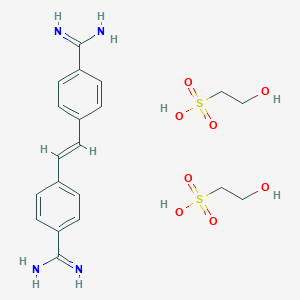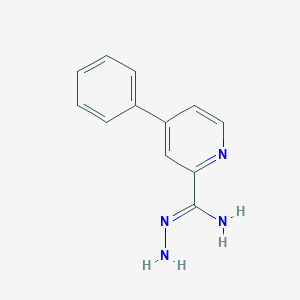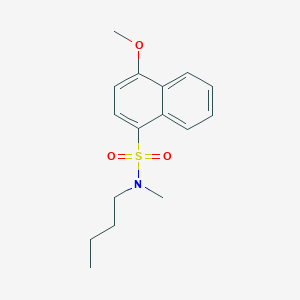![molecular formula C12H12ClN3O2 B229007 4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)
4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone, also known as HET0016, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2001 by a team of researchers at the University of Michigan.
Mécanisme D'action
4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone exerts its effects by binding to the active site of the enzyme 20-HETE and preventing its activity. This leads to a reduction in the production of 20-HETE, which in turn results in a decrease in vasoconstriction and angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone can induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce the formation of new blood vessels. It has also been found to have a protective effect on the heart by reducing myocardial infarct size and improving cardiac function. In addition, 4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone in lab experiments is its specificity for the enzyme 20-HETE. This allows researchers to selectively inhibit the activity of this enzyme without affecting other pathways. However, one limitation of 4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone is its relatively low potency, which may require high concentrations to achieve the desired effect.
Orientations Futures
There are several potential future directions for research on 4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone. One area of interest is the development of more potent analogs of 4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone that can be used at lower concentrations. Another area of research is the exploration of the therapeutic potential of 4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone in other diseases, such as diabetes and neurodegenerative disorders. Finally, further studies are needed to fully understand the mechanism of action of 4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone and its effects on different cell types and tissues.
Méthodes De Synthèse
The synthesis of 4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone involves a multi-step process that begins with the reaction of 2-chloro-5-nitrobenzoic acid with ethylene glycol to form 2-chloro-5-nitrobenzyl ether. This intermediate is then reacted with hydrazine hydrate to form 4-chloro-5-nitro-2-phenylpyridazine, which is subsequently reduced with iron powder to yield 4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone.
Applications De Recherche Scientifique
4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications in cardiovascular diseases, cancer, and inflammation. It has been shown to inhibit the activity of the enzyme 20-HETE, which is involved in the regulation of vascular tone and angiogenesis. 4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C12H12ClN3O2 |
|---|---|
Poids moléculaire |
265.69 g/mol |
Nom IUPAC |
4-chloro-5-(2-hydroxyethylamino)-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C12H12ClN3O2/c13-11-10(14-6-7-17)8-15-16(12(11)18)9-4-2-1-3-5-9/h1-5,8,14,17H,6-7H2 |
Clé InChI |
OILSDKCJNNJLGT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NCCO)Cl |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NCCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 4-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B228972.png)
![N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid](/img/structure/B229004.png)




![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)
